(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
Description
The compound (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is an indenone derivative featuring a conjugated system with dual stereochemical configurations (Z and E) at distinct double bonds. Its structure includes:
- A dimethylamino-phenyl substituent at the prop-2-enylidene chain.
- A phenyl group at the 3-position of the indenone core.
- A planar, aromatic indenone scaffold that facilitates π-π interactions and electronic delocalization.
Properties
IUPAC Name |
(2Z)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c1-27(2)21-17-15-19(16-18-21)9-8-14-24-25(20-10-4-3-5-11-20)22-12-6-7-13-23(22)26(24)28/h3-18,25H,1-2H3/b9-8+,24-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQVUXXAKNLCN-FVVWHFPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in a nucleophilic substitution reaction.
Formation of the Conjugated System: The final step involves the condensation of the intermediate compounds to form the conjugated system, typically under basic conditions and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in various chemical and biological reactions. Its dimethylamino group can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with analogs from literature:
*Calculated based on molecular formula.
Key Observations :
Physicochemical Properties
- UV-Vis Absorption: The dimethylamino group in the target compound may redshift absorption maxima compared to methoxy or furan substituents due to stronger electron donation .
- Thermal Stability : Bulky substituents (e.g., phenyl in the target compound) likely increase melting points relative to smaller analogs like the furan derivative (210.23 g/mol, ).
Biological Activity
The compound (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a complex organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound features a conjugated system that includes a dimethylamino group, a phenyl group, and an indene moiety. Its molecular formula is , with a molecular weight of approximately 369.47 g/mol. The presence of the dimethylamino group is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit noteworthy antimicrobial properties. In particular:
- In vitro studies demonstrate that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
These findings suggest that the dimethylamino substitution may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
-
Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cytotoxicity Assays : IC50 values for MCF7 cells were reported at approximately 25 µM, indicating significant activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
- Animal Models : In vivo studies have demonstrated that administration of the compound can lead to tumor regression in xenograft models, supporting its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indene Moiety : This is often achieved through Friedel-Crafts alkylation.
- Introduction of Dimethylamino Group : Utilizes nucleophilic substitution reactions with dimethylamine.
- Conjugation : Final condensation under basic conditions to form the complete structure.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives with a dimethylamino group exhibited enhanced antibacterial properties due to increased membrane permeability .
- Anticancer Research : Research conducted by Asiri et al. indicated that compounds with similar structural motifs showed promising results in inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
